molecular formula C24H25NO6 B2384246 methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847185-23-3

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2384246
CAS No.: 847185-23-3
M. Wt: 423.465
InChI Key: QYBGWYGXEPBYBT-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative with a benzoate ester group at position 3, a hydroxyl group at position 7, and a (4-methylpiperidin-1-yl)methyl substituent at position 7. Chromen-4-one (flavone) derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and kinase-inhibitory properties. The 7-hydroxy group may contribute to antioxidant activity via radical scavenging, while the 4-methylpiperidine substituent introduces a basic nitrogen, which could influence solubility and receptor interactions. Structural studies of similar compounds (e.g., CAS 847049-28-9) suggest that such derivatives are often synthesized via nucleophilic substitution or Mitsunobu reactions to install ether linkages .

Properties

IUPAC Name

methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-9-11-25(12-10-15)13-19-20(26)8-7-18-22(27)21(14-30-23(18)19)31-17-5-3-16(4-6-17)24(28)29-2/h3-8,14-15,26H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGWYGXEPBYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the chromen-4-one intermediate with 4-methylpiperidine in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its biological activity, including potential anti-inflammatory and antioxidant properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight ([M+H]+) Key Features
Methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate (Target) Chromen-4-one - 3-O-Benzoate (methyl ester)
- 7-Hydroxy
- 8-(4-methylpiperidinyl)methyl
Not reported High lipophilicity (piperidine), potential CNS penetration
Ethyl 4-({7-hydroxy-2-methyl-8-(4-methylpiperazin-1-yl)methyl}-4-oxo-4H-chromen-3-yl}oxy)benzoate Chromen-4-one - 3-O-Benzoate (ethyl ester)
- 2-Methyl
- 8-(4-methylpiperazinyl)methyl
Not reported Enhanced solubility (piperazine), ethyl ester may delay metabolic cleavage
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Thienopyrimidine - 4-O-Benzoate (methyl ester)
- 6-Methyl
- 5-Phenyl
377.0 Planar thienopyrimidine core, potential kinase inhibition
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate Benzo[c]chromen - 3-O-Methylbenzoate
- 8-Methoxy
- 6-Oxo
Not reported Extended aromatic system, lower solubility due to increased planarity

Key Observations

Core Structure Variations: The chromen-4-one core in the target compound is associated with flavonoid-like bioactivity, while the thienopyrimidine core () is more rigid and may favor kinase-binding pockets . Benzo[c]chromen () introduces a fused aromatic system, which could reduce solubility but enhance intercalation with DNA or proteins .

Substituent Effects: Piperidine vs. Ester Groups: The methyl ester in the target compound may hydrolyze faster than the ethyl ester in CAS 847049-28-9, affecting metabolic stability .

Spectroscopic and Physical Properties: The thienopyrimidine derivative () exhibits a distinct LC-MS peak at m/z 377.0, suggesting a higher molecular weight compared to chromen-based analogs. Its melting point (147–148°C) indicates moderate crystallinity, likely due to the thiophene ring .

Biological Activity

Methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound derived from chromenone and piperidine structures. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of antileishmanial effects and other therapeutic applications.

Chemical Structure

The molecular formula for this compound is C20H25N1O5C_{20}H_{25}N_{1}O_{5}. Its structure incorporates a chromenone core, which is known for various biological activities, including anti-inflammatory and antioxidant properties.

Antileishmanial Activity

Research indicates that derivatives of chromenone, including this compound, exhibit significant antileishmanial activity. In vitro studies have demonstrated that this compound can effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism of action appears to involve inducing apoptosis-like cell death in the parasite, which is crucial for its therapeutic efficacy .

Synergistic Effects

Notably, when combined with miltefosine—a standard treatment for leishmaniasis—this compound enhances the overall effectiveness of treatment. This synergistic effect suggests a potential for lower dosages of miltefosine while maintaining therapeutic efficacy, thereby reducing side effects associated with higher doses .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the antileishmanial properties of various chromenone derivatives, including methyl 4-{(7-hydroxy...)}benzoate. The results indicated that this compound not only inhibited promastigote forms but also showed effectiveness against amastigote forms of Leishmania donovani. The study highlighted the compound's potential as a lead candidate for further drug development against leishmaniasis .

Data Table: Biological Activity Summary

Activity Effect Mechanism Reference
AntileishmanialInhibition of Leishmania donovaniInduction of apoptosis-like death
Synergistic EffectEnhanced efficacy with miltefosineCombination therapy

Q & A

Q. What strategies improve yield in large-scale synthesis?

  • Answer :
  • Catalyst optimization : Use Pd/C or Raney nickel for hydrogenation steps .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) .
  • Workflow table :
StepReactionCatalystYield Improvement
1EtherificationK₂CO₃/DMF70% → 85%
2Reductive aminationNaBH₃CN60% → 75%

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